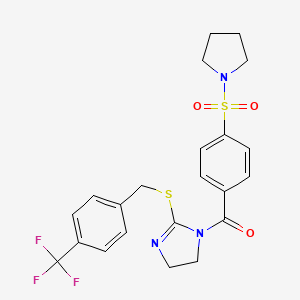

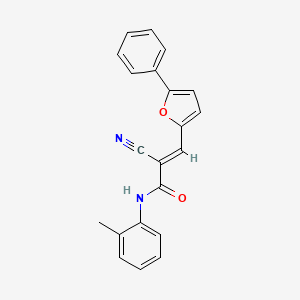

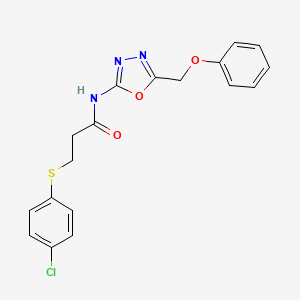

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate” is a complex organic compound. It contains a dihydroquinoline group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a thiophene group, another type of heterocyclic compound that contains a sulfur atom .

Physical And Chemical Properties Analysis

Specific physical and chemical properties for this compound are not available in the sources I found .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Several studies focus on the synthesis of novel compounds with potential antimicrobial properties. For instance, Marvadi et al. (2020) synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluated for antitubercular activity against Mycobacterium tuberculosis. These compounds, derived through a series of synthetic steps, showed promising activity with minimal cytotoxicity, indicating their potential as antitubercular agents (Marvadi et al., 2020). Similarly, Patel and Patel (2010) discussed the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, which demonstrated significant antifungal and antibacterial activities, highlighting the broad potential of these molecules in combating microbial infections (Patel & Patel, 2010).

Fluorescent Properties

Compounds derived from 2,2,4-Trimethyl-1,2-dihydroquinoline, such as those studied by Smeyanov et al. (2017), exhibit interesting fluorescent properties. The synthesis of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers demonstrated cross-conjugated systems with significant fluorescence, suggesting their utility in optical materials and molecular probes (Smeyanov et al., 2017).

Reaction Mechanisms and Materials Science

Shmyreva et al. (1988) explored the reaction of dichlorocarbene with 2,2,4-trimethyl-1,2-dihydroquinolines, shedding light on the formylation and cycloaddition processes that yield complex cyclopropane derivatives. This research provides insights into the chemical reactivity and potential synthetic applications of these compounds (Shmyreva et al., 1988). Additionally, Tapparo et al. (2011) investigated the discolored flints phenomenon, revealing that molecules derived from 2,2,4-trimethyl-1,2-dihydroquinoline were responsible for the blue discoloration of prehistoric lithic artifacts. This study not only solved a mystery in cultural heritage conservation but also highlighted the unexpected interactions between synthetic materials and the environment (Tapparo et al., 2011).

Mecanismo De Acción

Direcciones Futuras

The future directions for this compound would depend on its potential applications. If it has pharmaceutical applications, future research could involve studying its pharmacokinetics and pharmacodynamics, potential side effects, and efficacy in treating various conditions. If it has industrial applications, future research could involve optimizing its synthesis and studying its stability and reactivity under various conditions .

Propiedades

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-11-10-17(2,3)18-14-7-6-12(9-13(11)14)20-16(19)15-5-4-8-21-15/h4-10,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZPIEFRIXWLQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800614.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2800616.png)

![3-[[1-(Oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2800617.png)

![N-[(3,4-dichlorobenzoyl)oxy]-N-[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]amine](/img/structure/B2800619.png)

![Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2800626.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2800632.png)